Cas no 137530-41-7 (ent-Emtricitabine)

ent-Emtricitabine structure
ent-Emtricitabine structure
商品名:ent-Emtricitabine
CAS番号:137530-41-7
MF:C8H10FN3O3S
メガワット:247.246703624725
CID:901785
PubChem ID:454858

ent-Emtricitabine 化学的及び物理的性質

名前と識別子

    • (+)-Emtricitabine
    • 4-Amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl ]-2(1H)-pyrimidinone
    • ent-EMtricitabine
    • (+)-(2S,5R)-5-fluoro-1-< 2-(hydroxymethyl)-1,3-oxathiolan-5-yl> cytosine
    • 2',3'-dideoxy-3'-thia-5-fluorocytidine
    • 3-ethyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one
    • 4-amino-5-ethyl-2,4-dihydro-[1,2,4]triazol-3-one
    • 4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
    • 5-fluoro-1-(2R,5S)-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine
    • AC1L8NKC
    • CTK1D2626
    • NCI60_026357
    • NSC674324
    • SureCN9366213
    • AKOS027256113
    • 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, rel- (+/-)-cis-1-(2-Hydroxymethyl)-1,3-oxathiolan-5-yl)-5-fluorocytosine
    • Emtricitabine, (+)-
    • DTXSID701288260
    • XQSPYNMVSIKCOC-RITPCOANSA-N
    • 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-((2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-
    • Oxathiolan
    • (+)-(2S,5R)-5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine
    • EMTRICITABINE ENANTIOMER [WHO-IP]
    • 5FC-(+)-beta
    • 2',3'-Dideoxy-5-fluoro-3'-thiacytidine
    • (+)-2'-deoxy-5-flouro-3'-thiacytidine
    • EMRICITABINE IMPURITY D [WHO-IP]
    • (+)-(2S,5R)-5-Fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
    • PSI 5004
    • (+/-)-FTC
    • Q7279762
    • Racivir
    • 9PDN1V466A
    • 5-FSddC
    • 5FC-(+).b.
    • 137530-41-7
    • (+)-2a(2)-Deoxy-3a(2)-thia-5-fluorocytidine
    • 4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
    • W12863
    • Racivir (TM)
    • 2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-
    • Emtricitabine Enantiomer
    • UNII-9PDN1V466A
    • AIDS005680
    • 4-Amino-5-fluoro-1-((2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
    • SCHEMBL267686
    • DLS-022
    • (+)-2'-Deoxy-3'-thia-5-fluorocytidine
    • 4-AMINO-5-FLUORO-1-((2S,5R)-2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL)PYRIMIDIN-2(1H)-ONE [WHO-IP]
    • (+)-FTC
    • CHEMBL89554
    • ent-Emtricitabine
    • インチ: InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m1/s1
    • InChIKey: XQSPYNMVSIKCOC-RITPCOANSA-N
    • ほほえんだ: N=C1NC(N(C=C1F)[C@H]2CS[C@H](O2)CO)=O

計算された属性

  • せいみつぶんしりょう: 247.04269053g/mol
  • どういたいしつりょう: 247.04269053g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 374
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 113Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.6

ent-Emtricitabine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E525005-1mg
ent-Emtricitabine
137530-41-7
1mg
$ 221.00 2023-09-07
A2B Chem LLC
AA50973-25mg
Ent-emtricitabine
137530-41-7 As reported
25mg
$6553.00 2024-04-20
A2B Chem LLC
AA50973-10mg
Ent-emtricitabine
137530-41-7 As reported
10mg
$3239.00 2024-04-20
A2B Chem LLC
AA50973-1mg
Ent-emtricitabine
137530-41-7 As reported
1mg
$716.00 2024-04-20
TRC
E525005-25mg
ent-Emtricitabine
137530-41-7
25mg
$3818.00 2023-05-18
TRC
E525005-10mg
ent-Emtricitabine
137530-41-7
10mg
$ 1669.00 2023-09-07
TRC
E525005-2mg
ent-Emtricitabine
137530-41-7
2mg
$402.00 2023-05-18
Chemenu
CM449840-1g
2(1H)-Pyrimidinone, 4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-
137530-41-7 95%+
1g
$2455 2023-02-02
A2B Chem LLC
AA50973-5mg
Ent-emtricitabine
137530-41-7 As reported
5mg
$1932.00 2024-04-20
TRC
E525005-5mg
ent-Emtricitabine
137530-41-7
5mg
$973.00 2023-05-18

ent-Emtricitabine 関連文献

ent-Emtricitabineに関する追加情報

Comprehensive Overview of ent-Emtricitabine (CAS No. 137530-41-7): Properties, Applications, and Research Insights

ent-Emtricitabine (CAS No. 137530-41-7), the enantiomer of the well-known antiretroviral drug Emtricitabine, has garnered significant attention in pharmaceutical research due to its unique stereochemical properties. As a nucleoside reverse transcriptase inhibitor (NRTI) analog, this compound plays a pivotal role in studying chiral selectivity in drug metabolism and antiviral mechanisms. Researchers increasingly focus on ent-Emtricitabine to explore its potential differences in bioavailability, toxicity profiles, and enzymatic interactions compared to its FDA-approved counterpart.

The growing interest in ent-Emtricitabine aligns with current pharmaceutical trends emphasizing chiral drug development and enantiomer-specific pharmacology. Recent studies investigate whether this mirror-image molecule could offer advantages in drug resistance management or reduced side effects—a hot topic in HIV treatment optimization. While Emtricitabine remains a cornerstone in combination therapies like Truvada® for HIV pre-exposure prophylaxis (PrEP), its enantiomer presents novel research opportunities in structural-activity relationships.

From a chemical perspective, ent-Emtricitabine shares the same molecular formula (C8H10FN3O3S) as its therapeutic enantiomer but exhibits reversed spatial configuration. This distinction significantly impacts its molecular recognition by viral enzymes and cellular transporters. Analytical techniques like chiral HPLC and X-ray crystallography are crucial for characterizing this compound's purity and absolute configuration—key concerns for researchers sourcing CAS 137530-41-7 reference standards.

The synthesis of ent-Emtricitabine typically involves asymmetric synthesis or chiral resolution methods, with recent patents highlighting improved yields through enzymatic catalysis. These advancements address the pharmaceutical industry's demand for cost-effective production of enantiopure compounds. Interestingly, some studies suggest potential applications of ent-Emtricitabine in prodrug development or as a metabolic pathway probe, though clinical applications remain speculative.

Quality control of 137530-41-7 requires rigorous spectroscopic verification, including 1H/13C NMR and mass spectrometry. The compound's stability under various pH and temperature conditions is another active research area, particularly for formulation science applications. Storage recommendations typically suggest anhydrous conditions at -20°C to maintain the integrity of this enantiomeric compound.

Emerging discussions in medicinal chemistry forums frequently address whether ent-Emtricitabine could play a role in addressing NRTI-associated mitochondrial toxicity—a common search query among researchers. While preliminary data remain inconclusive, this line of inquiry reflects the broader interest in developing safer antiviral analogs. The compound's pharmacokinetic parameters, including protein binding and clearance rates, show marked differences from its enantiomer in preclinical models.

Regulatory aspects of ent-Emtricitabine research emphasize compliance with Good Laboratory Practice (GLP) standards, particularly for studies comparing enantiomeric effects. The scientific community continues to debate the necessity of separate patent protection for enantiomers of established drugs—a relevant consideration for this compound given Emtricitabine's commercial success.

From a commercial standpoint, CAS 137530-41-7 serves primarily as a research chemical for academic and pharmaceutical laboratories. Suppliers typically offer it in milligram to gram quantities with >98% enantiomeric excess (ee), catering to the needs of mechanistic studies and analytical method development. Pricing trends reflect the specialized nature of this enantiomer compared to the bulk availability of its therapeutic counterpart.

Future research directions for ent-Emtricitabine may explore its potential in combination therapies or as a diagnostic tool for studying viral resistance patterns. The compound's unique properties continue to make it valuable for structure-based drug design initiatives, particularly in the context of emerging viral threats and the perpetual need for antiviral innovation.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:137530-41-7)ent-Emtricitabine
A852366
清らかである:99%
はかる:5g
価格 ($):3026.0